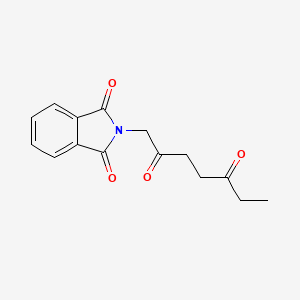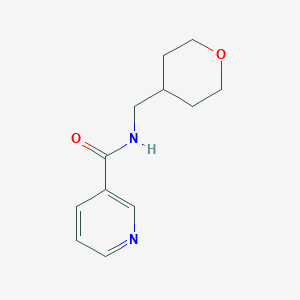
ethyl 5-(3-tert-butyl-5-ethoxycarbonylpyrazol-1-yl)indole-1-carboxylate
描述
Ethyl 5-(3-t-butyl-5-(ethoxycarbonyl)-1H-pyrazol-1-yl)-1H-indole-1-carboxylate is a complex organic compound that features a pyrazole and indole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(3-tert-butyl-5-ethoxycarbonylpyrazol-1-yl)indole-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the indole moiety. Common reagents used in these reactions include ethyl bromoacetate, tert-butyl hydrazine, and indole derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and efficiency.
化学反应分析
Types of Reactions
Ethyl 5-(3-t-butyl-5-(ethoxycarbonyl)-1H-pyrazol-1-yl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and pyrazole moieties, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Ethyl 5-(3-t-butyl-5-(ethoxycarbonyl)-1H-pyrazol-1-yl)-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
作用机制
The mechanism of action of ethyl 5-(3-tert-butyl-5-ethoxycarbonylpyrazol-1-yl)indole-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
3-tert-Butyl-5-methoxycatechol: Known for its anticancer activity.
3,5-Di-tert-butylcatechol: Used as a polymerization inhibitor and in the synthesis of other compounds.
Uniqueness
Ethyl 5-(3-t-butyl-5-(ethoxycarbonyl)-1H-pyrazol-1-yl)-1H-indole-1-carboxylate is unique due to its combined pyrazole and indole structure, which imparts distinct chemical and biological properties not found in simpler compounds like 3-tert-butyl-5-methoxycatechol or 3,5-di-tert-butylcatechol.
属性
分子式 |
C21H25N3O4 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC 名称 |
ethyl 5-(3-tert-butyl-5-ethoxycarbonylpyrazol-1-yl)indole-1-carboxylate |
InChI |
InChI=1S/C21H25N3O4/c1-6-27-19(25)17-13-18(21(3,4)5)22-24(17)15-8-9-16-14(12-15)10-11-23(16)20(26)28-7-2/h8-13H,6-7H2,1-5H3 |
InChI 键 |
KLARRIZLIFLSLY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=NN1C2=CC3=C(C=C2)N(C=C3)C(=O)OCC)C(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Imidazo[1,5-a]pyridin-3-yl)acetonitrile](/img/structure/B8620566.png)





![6-bromo-4-methyl-N-[4-(trifluoromethyl)pyridine-2-yl]pyridine-2-amine](/img/structure/B8620610.png)


![[2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine](/img/structure/B8620643.png)
![2,3,4,4a,9,9a-hexahydro-1H-indeno[2,1-b]pyridine](/img/structure/B8620646.png)


